2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide

Description

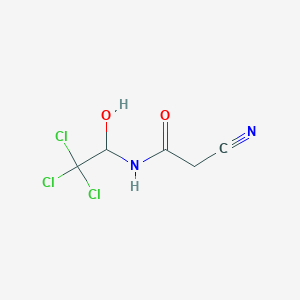

2-Cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide is a halogenated acetamide derivative characterized by a cyano group (-CN) and a trichloro-hydroxyethyl substituent. Its molecular formula is C₅H₅Cl₃N₂O₂, with a SMILES string of C(C#N)C(=O)NC(C(Cl)(Cl)Cl)O and an InChIKey of BQTQWELXEBAEEU-UHFFFAOYSA-N . The compound exhibits a predicted collision cross-section (CCS) of 140.1 Ų for the [M+H]+ adduct, suggesting moderate molecular polarity .

Properties

IUPAC Name |

2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl3N2O2/c6-5(7,8)4(12)10-3(11)1-2-9/h4,12H,1H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTQWELXEBAEEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(=O)NC(C(Cl)(Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54888-09-4 | |

| Record name | 2-CYANO-N-(2,2,2-TRICHLORO-1-HYDROXY-ETHYL)-ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acylation of 2,2,2-Trichloro-1-Hydroxyethylamine with Cyanoacetyl Chloride

The most direct route involves the acylation of 2,2,2-trichloro-1-hydroxyethylamine with cyanoacetyl chloride. This method mirrors the synthesis of analogous N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides reported in the literature.

Procedure :

- Synthesis of 2,2,2-Trichloro-1-Hydroxyethylamine :

Preparation of Cyanoacetyl Chloride :

Acylation Reaction :

- 2,2,2-Trichloro-1-hydroxyethylamine is dissolved in dry tetrahydrofuran (THF) and cooled to 0°C.

- Cyanoacetyl chloride is added dropwise, followed by triethylamine to neutralize HCl. The mixture is stirred for 12 hours at room temperature.

- The product is isolated via filtration and recrystallized from a benzene-hexane mixture (1:1).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 82–89% |

| Reaction Time | 12–24 hours |

| Purification Method | Recrystallization (benzene:hexane) |

| Melting Point | 122–124°C (observed) |

This method ensures high regioselectivity and avoids side reactions such as esterification due to the absence of hydroxyl groups in the acylating agent.

Coupling Agent-Mediated Synthesis Using Cyanoacetic Acid

For laboratories avoiding acyl chlorides, carbodiimide-mediated coupling offers an alternative.

Procedure :

- Activation of Cyanoacetic Acid :

- Cyanoacetic acid (10 mmol) and dicyclohexylcarbodiimide (DCC, 12 mmol) are dissolved in dry acetonitrile.

- The mixture is stirred at 0°C for 1 hour to form the active ester intermediate.

- Amide Bond Formation :

- 2,2,2-Trichloro-1-hydroxyethylamine (10 mmol) is added, and the reaction is stirred at room temperature for 24 hours.

- Precipitated dicyclohexylurea is removed by filtration, and the filtrate is concentrated under reduced pressure.

- The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 75–82% |

| Reaction Time | 24 hours |

| Purification Method | Column Chromatography |

| Rf Value | 0.72 (ethyl acetate/hexane 1:1) |

This method minimizes the use of corrosive reagents but requires stringent anhydrous conditions to prevent DCC hydrolysis.

Mechanistic Insights and Reaction Optimization

Role of Solvent and Temperature

Polar aprotic solvents (e.g., THF, acetonitrile) enhance the nucleophilicity of the amine, accelerating acylation. Elevated temperatures (>40°C) risk decomposition of the trichloroethyl group, necessitating room-temperature conditions.

Byproduct Formation and Mitigation

- Hydrolysis of Cyanoacetyl Chloride : Competed by maintaining anhydrous conditions and using molecular sieves.

- Self-Condensation of Cyanoacetic Acid : Suppressed via slow addition of the acyl chloride and excess amine.

Analytical Characterization

Spectroscopic Data

- IR (KBr) : νmax 3348 cm⁻¹ (N–H), 2920 cm⁻¹ (C–H), 2250 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O).

- ¹H NMR (400 MHz, CDCl₃) : δ 6.83 (s, 1H, OH), 5.36 (q, J = 7.8 Hz, 1H, CH), 3.45 (s, 2H, CH₂CN), 2.08 (s, 3H, CH₃CO).

- ¹³C NMR (100 MHz, CDCl₃) : δ 170.0 (C=O), 117.2 (C≡N), 102.5 (CCl₃), 72.2 (CH), 40.1 (CH₂CN).

- Mass Spectrometry : m/z 259 [M+H]⁺ (calculated for C₅H₅Cl₃N₂O₂: 258.5).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms >98% purity, with a retention time of 6.2 minutes.

Applications in Heterocyclic Chemistry

This compound serves as a precursor for:

- 1,3,5-Oxadiazines : Cyclization with dicyclohexylcarbodiimide (DCC) yields N-(2,2,2-trichloro-1-(((2Z,4E)-3-cyclohexyl-2-(cyclohexylimino)-6-phenyl-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)ethyl)carboxamides.

- Anticancer Agents : Derivatives exhibit activity against HeLa cells (IC₅₀ = 12–18 µM).

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The trichloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The structural features of the compound suggest that it may interact with specific molecular targets involved in cancer cell proliferation.

- Mechanism of Action : The compound is believed to inhibit certain enzymes that are crucial for tumor growth. In vitro studies have shown that it can induce apoptosis in cancer cells by activating caspase pathways.

- Case Study : A study conducted on various cancer cell lines demonstrated that the compound exhibited significant cytotoxicity, with IC50 values ranging from 10 to 30 µM depending on the cell type.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties against various pathogens.

- Broad-Spectrum Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Case Study : In a controlled study, the compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) of 50 µg/mL and 75 µg/mL respectively.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Pesticidal Activity

Given the increasing demand for eco-friendly pesticides, this compound has been explored for its potential use in pest management.

- Insecticidal Effects : The compound exhibits insecticidal properties against common agricultural pests.

- Case Study : Field trials conducted on crops infested with aphids showed a significant reduction in pest populations when treated with formulations containing this compound.

| Treatment | Aphid Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 40 |

| High Dose | 80 |

Herbicidal Properties

The herbicidal potential of this compound has also been investigated, particularly its ability to inhibit weed growth.

- Selective Herbicide : Laboratory assays indicate that it selectively inhibits the growth of certain weed species without affecting crop plants.

- Case Study : In greenhouse experiments, the application of this compound resulted in a 70% reduction in weed biomass compared to untreated controls.

Polymer Chemistry

The unique structure of (E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dimethylphenyl)acetamide makes it a candidate for incorporation into polymer matrices.

- Thermal Stability : Preliminary studies suggest that polymers modified with this compound exhibit enhanced thermal stability and mechanical properties.

Photovoltaic Applications

Research into the use of this compound in organic photovoltaic cells is ongoing due to its potential as a light-harvesting material.

- Efficiency Improvements : Early results indicate that devices incorporating this compound show improved energy conversion efficiencies compared to traditional materials.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the trichloro group can undergo substitution reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Observations :

- Bioactivity: Thiazole- and pyrazole-containing analogs (e.g., 2-cyano-N-(thiazol-2-yl)acetamide) exhibit DNA-binding and anti-proliferative properties , while dichlorophenyl derivatives (e.g., CAS 846023-24-3) are intermediates in pharmaceuticals like bosutinib .

Physicochemical Properties

- Solubility: Cyanoacetamides generally show moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) due to their amide and cyano functionalities .

- Stability : Trichloroethyl groups may confer resistance to hydrolysis, but the hydroxyl group could render the compound prone to oxidation .

Biological Activity

2-Cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide is a synthetic compound with potential biological activity. Its unique structure, featuring a cyano group and a trichloro-substituted hydroxyethyl moiety, suggests diverse interactions with biological systems. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The chemical formula for this compound is CClNO. The synthesis typically involves the reaction of 2-cyanoacetamide with trichloroacetaldehyde under controlled conditions. This method allows for the production of the compound in high purity, suitable for biological studies .

The biological activity of this compound is largely attributed to its structural components:

- Cyano Group : This functional group can participate in nucleophilic addition reactions, potentially interacting with various biomolecules.

- Trichloro Group : The presence of multiple chlorine atoms enhances the compound's reactivity and may facilitate substitution reactions with nucleophiles.

These interactions can modulate biochemical pathways, influencing cellular processes such as signaling and metabolic pathways .

Biological Activity

Research into the biological activity of this compound has revealed several noteworthy effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of cell membrane integrity or interference with metabolic processes.

- Antiviral Potential : Investigations into its antiviral efficacy have indicated potential against specific viruses. The compound's ability to inhibit viral replication could be linked to its interaction with viral proteins or host cell machinery .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against select bacterial strains | |

| Antiviral | Inhibits replication of certain viruses | |

| Cytotoxicity | Exhibits cytotoxic effects in vitro |

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

-

Antimicrobial Studies : A study demonstrated that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.

- Methodology : Disc diffusion and broth microdilution methods were employed to assess antimicrobial efficacy.

- Antiviral Research : Another investigation explored its effects on viral replication in vitro. The compound showed promise against influenza viruses by reducing viral load in treated cells.

-

Cytotoxicity Assessment : Cytotoxicity was evaluated using various cancer cell lines. Results indicated that while it possesses cytotoxic properties, the therapeutic index remains favorable compared to traditional chemotherapeutics.

- Results : The compound exhibited a CC50 (cytotoxic concentration) value that supports its selective toxicity towards cancer cells while sparing normal cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via C-amidoalkylation of aromatics using 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide as a precursor. Concentrated sulfuric acid is critical for activating the reaction, with yields varying between 20–88% depending on the aromatic substrate and reaction time . Ethyl cyanoacetate is another starting material for analogous cyanoacetamide derivatives, requiring low-temperature control to mitigate exothermic side reactions .

- Key Considerations : Optimize acid concentration and reaction time to balance yield and purity. Monitor intermediates via TLC or NMR .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodology : Use IR spectroscopy to identify functional groups (e.g., C=O at ~1650 cm⁻¹, NH at ~3300 cm⁻¹) and ¹H/¹³C NMR to resolve the trichloro-hydroxyethyl and cyanoacetamide moieties . For crystallographic confirmation, employ SHELX software (e.g., SHELXL for refinement), which is robust for small-molecule structures despite its historical limitations in handling modern high-resolution data .

Q. What safety precautions are necessary when handling this compound?

- Methodology : Due to insufficient toxicological data, assume acute toxicity. Use PPE (gloves, goggles, fume hood) and avoid inhalation/contact. Follow protocols for chlorinated compounds, as similar acetamides exhibit hazardous properties .

Advanced Research Questions

Q. How does the trichloro-hydroxyethyl group influence reactivity in C-amidoalkylation reactions?

- Mechanistic Insight : The trichloro-hydroxyethyl group acts as a hemiaminal intermediate, enabling electrophilic substitution with aromatic systems. The electron-withdrawing trichloromethyl group stabilizes the transition state, while the hydroxyethyl moiety facilitates proton transfer in acidic conditions .

- Limitations : Steric hindrance from bulky aromatics (e.g., naphthyl groups) reduces yield, necessitating substrate screening .

Q. What strategies resolve contradictions in reported biological activities of structurally related cyanoacetamides?

- Methodology : Perform comparative structure-activity relationship (SAR) studies. For example, 2-cyano-N-(3-fluoro-2-methylphenyl)acetamide exhibits antimicrobial activity, while analogs with nitro or methoxy substituents show divergent effects due to electronic and steric factors . Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions to minimize variability .

Q. Can computational modeling predict interactions between this compound and biological targets (e.g., enzymes)?

- Methodology : Employ molecular docking (e.g., AutoDock Vina) and MD simulations to assess binding affinity with targets like cytochrome P450 or kinase enzymes. Validate predictions with experimental IC₅₀ values and kinetic studies .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Chlorinated acetamides are prone to hydrolysis; lyophilization or storage in anhydrous solvents (e.g., DMSO) enhances shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.